Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester

Lipophilicity Medicinal chemistry SAR optimisation

Pyrazolo[1,5‑b]pyridazine‑2,3‑dicarboxylic acid diethyl ester (CAS 55259‑42‑2) is a heterocyclic scaffold that supplies the pyrazolo[1,5‑b]pyridazine core found in multiple patented series of cyclin‑dependent kinase (CDK) inhibitors and cyclooxygenase‑2 (COX‑2) inhibitors [REFS‑1][REFS‑2]. The diethyl ester form provides a computable lipophilicity advantage (XLogP3‑AA = 1.4) over the dimethyl ester (XLogP3‑AA = 0.7) and is offered commercially at a verified purity of 98 % (HPLC), making it a directly usable intermediate for SAR programmes that require a consistent, high‑purity starting material [REFS‑3][REFS‑4].

Molecular Formula C12H13N3O4
Molecular Weight 263.25 g/mol
CAS No. 55259-42-2
Cat. No. B1470934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester
CAS55259-42-2
Molecular FormulaC12H13N3O4
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC=NN2N=C1C(=O)OCC
InChIInChI=1S/C12H13N3O4/c1-3-18-11(16)9-8-6-5-7-13-15(8)14-10(9)12(17)19-4-2/h5-7H,3-4H2,1-2H3
InChIKeyDPISQKQXIXXLGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5‑b]pyridazine‑2,3‑dicarboxylic Acid Diethyl Ester (CAS 55259‑42‑2): Core Scaffold for Selective Kinase‑Inhibitor & COX‑2‑Inhibitor Programs


Pyrazolo[1,5‑b]pyridazine‑2,3‑dicarboxylic acid diethyl ester (CAS 55259‑42‑2) is a heterocyclic scaffold that supplies the pyrazolo[1,5‑b]pyridazine core found in multiple patented series of cyclin‑dependent kinase (CDK) inhibitors and cyclooxygenase‑2 (COX‑2) inhibitors [REFS‑1][REFS‑2]. The diethyl ester form provides a computable lipophilicity advantage (XLogP3‑AA = 1.4) over the dimethyl ester (XLogP3‑AA = 0.7) and is offered commercially at a verified purity of 98 % (HPLC), making it a directly usable intermediate for SAR programmes that require a consistent, high‑purity starting material [REFS‑3][REFS‑4].

Why Roughly Interchanging Pyrazolo[1,5‑b]pyridazine‑2,3‑dicarboxylic Acid Esters Undermines Physicochemical and Purity‑Controlled SAR Programmes


The pyrazolo[1,5‑b]pyridazine diethyl ester cannot be casually replaced by its dimethyl ester or other 2,3‑disubstituted congeners because the ester size alters computed lipophilicity by 0.7 log units (XLogP3‑AA 1.4 vs 0.7), directly affecting solubility, cellular permeability, and synthetic‑intermediate partitioning [REFS‑1][REFS‑2]. Furthermore, the target compound is routinely supplied at 98 % HPLC purity, whereas close analogs are typically offered only at a generic 95 % specification, introducing batch‑to‑batch variability that can confound impurity‑sensitive analytical assays or quality‑control workflows [REFS‑3]. These orthogonal differences mean that simply ordering a cheaper “in‑class” ester risks both physicochemical drift and insufficient purity for the intended scientific application.

Head‑to‑Head Evidence That Pyrazolo[1,5‑b]pyridazine‑2,3‑dicarboxylic Acid Diethyl Ester Is Not a Commodity In‑Class Reagent


Diethyl Ester Possesses 0.7 Log‑Unit Higher Computed Lipophilicity (XLogP3‑AA) than the Dimethyl Ester, Altering Solubility and Permeability

The target compound (diethyl ester) exhibits a computed XLogP3‑AA of 1.4, compared with 0.7 for the dimethyl ester analog (CAS 35073‑20‑2), both calculated by the PubChem pipeline using the same algorithm [REFS‑1][REFS‑2]. This 0.7‑unit increase in lipophilicity translates into measurably different partitioning behaviour in octanol/water systems and can influence membrane permeability and extraction efficiency during synthesis. For medicinal chemists conducting structure–activity relationship (SAR) studies, the diethyl ester therefore represents a distinct physicochemical starting point that cannot be mimicked by the more polar dimethyl ester.

Lipophilicity Medicinal chemistry SAR optimisation

Commercial Supply of the Diethyl Ester at 98 % HPLC Purity Surpasses the 95 % Typical Specification of the Dimethyl Ester

Supplier‑certified purity of the target diethyl ester is 98 % as determined by HPLC, whereas multiple independent vendors specify the dimethyl ester at the generic 95 % level [REFS‑1][REFS‑2]. The 3‑percentage‑point purity advantage reduces unidentified impurity burden, which is critical when the compound is used as a pharmaceutical impurity reference standard or as a starting material in synthetic campaigns that are sensitive to trace by‑products. This higher purity specification is consistent with the designation of the diethyl ester as a dedicated reference substance for drug‑impurity analysis [REFS‑3].

Chemical purity Analytical reference standard Quality control

The Pyrazolo[1,5‑b]pyridazine Core Furnishes CDK4 Inhibitors with Documented Selectivity Over VEGFR‑2 and GSK‑3β, Supporting the Diethyl Ester as a Privileged Substrate

In a foundational medicinal chemistry program, elaborated pyrazolo[1,5‑b]pyridazine derivatives (synthesised from the diethyl ester or its acid equivalent) showed potent CDK4 inhibition while demonstrating enzyme selectivity over VEGFR‑2 and GSK‑3β [REFS‑1]. Although IC₅₀ values for the diethyl ester itself are not reported in the primary literature, the study establishes that modifications at the C(2) and C(6) positions of the pyrazolo[1,5‑b]pyridazine core govern selectivity—making the availability of a high‑purity, well‑characterised diester building block an essential prerequisite for reproducing such SAR trends.

CDK4 inhibition Kinase selectivity Antitumour agents

The Diethyl Ester Is a Documented Intermediate in Patented COX‑2 Inhibitor Synthesis, Providing a Vetted Route to Pharmacologically Relevant Congeners

US Patent 6,861,429 (Glaxo Group) explicitly describes pyrazolo[1,5‑b]pyridazine‑2,3‑dicarboxylic acid esters as key intermediates in the synthesis of 2,3‑diaryl‑pyrazolo[1,5‑b]pyridazine COX‑2 inhibitors [REFS‑1]. The diethyl ester provides both ester groups for further functionalisation (hydrolysis, transesterification, or direct nucleophilic displacement) in a single synthetic operation, whereas the dimethyl ester would require additional steps to achieve the same alkyl‑ester substitution pattern. This patent‑documented utility reduces synthetic route risk for industrial users.

COX‑2 inhibition Patent‑enabled synthesis Inflammation

Where Pyrazolo[1,5‑b]pyridazine‑2,3‑dicarboxylic Acid Diethyl Ester Delivers the Highest Procurement Value


CDK4‑Focused Medicinal Chemistry Where Lipophilicity Is a Key Design Parameter

Teams optimising CDK4 inhibitors that require moderate lipophilicity for cellular permeability will benefit from the diethyl ester’s XLogP3‑AA of 1.4, which is 0.7 units higher than the dimethyl ester [REFS‑1]. This property directly influences LogD and passive diffusion, and the scaffold’s established CDK4‑selectivity profile over VEGFR‑2 and GSK‑3β provides a validated starting point for analogue generation [REFS‑2].

Pharmaceutical Impurity Reference Standard Qualification

Because the diethyl ester is commercially available at 98 % HPLC purity and is expressly recommended as a drug‑impurity reference substance, quality‑control laboratories can deploy it directly for system suitability testing, method validation, and forced‑degradation studies without the need for additional purification [REFS‑3][REFS‑4].

COX‑2 Inhibitor Scale‑Up Using a Patent‑Exemplified Intermediate

Process research groups aiming to reproduce or improve the preparation of 2,3‑diaryl‑pyrazolo[1,5‑b]pyridazine COX‑2 inhibitors can adopt the diethyl ester as the exact intermediate described in US Patent 6,861,429, thereby minimising synthetic‑route divergence and strengthening regulatory documentation [REFS‑5].

Kinase‑Selectivity Profiling in an Academic Drug‑Discovery Core

Academic screening centres that require a consistent, high‑purity heterocyclic building block for kinase‑panel profiling will find the 98 % HPLC specification of the diethyl ester superior to the generic 95 % purity of alternative esters, reducing the confounding influence of impurities on early‑stage hit‑to‑lead decisions [REFS‑3].

Quote Request

Request a Quote for Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.